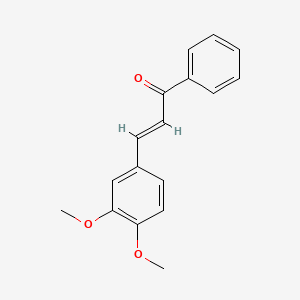

3,4-Dimethoxychalcone

Description

Contextualization within Chalcone (B49325) Chemistry and Natural Products

3,4-Dimethoxychalcone (B600365) is a chemical entity belonging to the chalcone class of compounds. Chalcones are characterized by an open-chain flavonoid structure, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This core structure serves as a biosynthetic precursor for a wide array of flavonoids, a diverse class of plant secondary metabolites. mdpi.com Chalcones and their derivatives are abundantly found in edible plants, including fruits and vegetables. mdpi.com

The chalcone scaffold is a subject of significant interest in organic and medicinal chemistry due to its versatile biological activities. mdpi.comdovepress.com The specific placement of substituent groups, such as methoxy (B1213986) groups (–OCH₃), on the two aromatic rings (designated as the A and B rings) gives rise to numerous positional isomers with distinct chemical and biological properties. this compound, as its name suggests, features two methoxy groups located at the 3 and 4 positions of one of the aromatic rings. This particular substitution pattern differentiates it from other dimethoxychalcone isomers, such as 3,4'-dimethoxychalcone, and influences its molecular conformation and electronic properties.

Naturally, this compound has been isolated from the flowers of Arrabidaea brachypoda. mdpi.comtargetmol.com Its presence in the plant kingdom underscores its role as a natural product, forming a basis for investigations into its potential biological functions. mdpi.com

Historical Perspective of this compound Academic Investigations

The broader field of chalcone chemistry dates back to 1881, with the first synthesis of the core chalcone scaffold by Claisen and Claperède. The discovery of chalcone synthase in the 1970s further propelled research by elucidating the biosynthetic pathways of these compounds in plants.

Early investigations into this compound often positioned it as an intermediate in the synthesis of other biochemical substances. adipogen.comsapphirebioscience.com Initial studies described it as having weak antioxidant and antimicrobial activity. adipogen.comsapphirebioscience.com More recent and in-depth academic investigations have shifted focus towards its potential as a caloric restriction mimetic (CRM). adipogen.comsapphirebioscience.commedchemexpress.comembopress.orgnih.govcenmed.comglpbio.comchemicalbook.com A 2019 study identified this compound from a library of polyphenols as a novel CRM candidate. embopress.orgnih.gov This discovery has spurred a new wave of research into its mechanisms of action and potential therapeutic applications, particularly in the context of age-related diseases. embopress.orgnih.govthno.org

Overview of Key Research Areas in this compound Studies

Current research on this compound is primarily concentrated on its biological activities, driven by its identification as a caloric restriction mimetic. The main areas of investigation include:

Autophagy Induction: A significant body of research focuses on the ability of this compound to induce autophagy, a cellular process for degrading and recycling damaged components. adipogen.comsapphirebioscience.commedchemexpress.comembopress.orgnih.gov Studies have shown that it stimulates autophagic flux in various cell types, including human cell lines like HepG2 and U2OS, as well as in hepatocytes and cardiomyocytes. adipogen.commedchemexpress.comglpbio.com The mechanism is reported to involve the activation and nuclear translocation of transcription factors TFEB (Transcription Factor EB) and TFE3 (Transcription Factor E3), which are key regulators of autophagy and lysosomal biogenesis. adipogen.comsapphirebioscience.comembopress.orgnih.gov This action is distinct from other known CRMs. embopress.orgnih.gov

Cardioprotective Effects: The autophagy-inducing properties of this compound have led to investigations into its cardioprotective potential. adipogen.comsapphirebioscience.comembopress.orgnih.gov Research has demonstrated that it can mediate cardioprotective effects against ischemic injury in an autophagy-dependent manner in animal models. embopress.orgnih.govthno.org

Anticancer Research: Another key area is its potential role in cancer research. medchemexpress.comembopress.orgnih.govcenmed.comglpbio.comchemicalbook.com Studies suggest that this compound can improve the efficacy of anticancer chemotherapy. adipogen.comsapphirebioscience.comembopress.orgnih.gov This effect is also linked to its ability to induce autophagy. embopress.orgnih.gov

Neuroprotective Effects: More recent studies have begun to explore its effects on the nervous system. Research has shown that this compound can alleviate pyroptosis and necroptosis (forms of programmed cell death) and improve functional recovery after spinal cord injury in animal models, a process also linked to enhanced autophagy. thno.org

Sunscreen Properties: Some research has explored the potential of this compound as a sunscreen agent. nih.govui.ac.id Due to its chemical structure, it can absorb UV radiation and has been formulated into topical creams to test its UVA protection factor. nih.govui.ac.id

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₃ | nih.gov |

| Molecular Weight | 268.31 g/mol | nih.gov |

| IUPAC Name | (E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one | nih.gov |

| CAS Number | 5416-71-7 | adipogen.com |

| Appearance | White to yellow crystalline powder | adipogen.com |

| Melting Point | 88 - 92 °C | fishersci.com |

| Solubility | Soluble in DMSO | adipogen.com |

Key Research Findings on Biological Activities

| Research Area | Key Findings | Mechanism of Action | Cell/Animal Model |

| Autophagy Induction | Induces autophagic flux and deacetylation of cytoplasmic proteins. medchemexpress.comnih.gov | Activates and promotes nuclear translocation of transcription factors TFEB and TFE3. adipogen.comembopress.orgnih.gov | Human cell lines (HepG2, U2OS), hepatocytes, cardiomyocytes. medchemexpress.comglpbio.com |

| Cardioprotection | Reduces aortic lesions in atherosclerosis models and protects against myocardial ischemia. embopress.orgnih.gov | Autophagy-dependent. embopress.orgnih.gov | Murine models. embopress.org |

| Anticancer | Enhances the efficacy of anticancer chemotherapy. adipogen.comsapphirebioscience.comembopress.orgnih.gov | Autophagy-dependent. embopress.orgnih.gov | Murine models. embopress.org |

| Neuroprotection | Reduces glial scar formation, motor neuron death, and improves functional recovery after spinal cord injury. thno.org | Enhances TFEB-mediated autophagy, alleviates pyroptosis and necroptosis. thno.org | Murine models of spinal cord injury. thno.org |

| UV Protection | Demonstrates potential as a UVA-protection factor in sunscreen formulations. nih.govui.ac.id | Absorption of UV light due to its chromophore-containing structure. ui.ac.id | In vitro and in vivo (rabbit) tests. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-16-11-9-13(12-17(16)20-2)8-10-15(18)14-6-4-3-5-7-14/h3-12H,1-2H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHZPTCZLWATBZ-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53744-27-7, 5416-71-7 | |

| Record name | NSC237973 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chalcone,4-dimethoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC11868 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications of 3,4 Dimethoxychalcone

Established Synthetic Routes for 3,4-Dimethoxychalcone (B600365)

The primary and most widely utilized method for synthesizing this compound and its analogs is the Claisen-Schmidt condensation. nijophasr.net This reaction involves the base-catalyzed aldol (B89426) condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025).

Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation is a reliable and efficient method for preparing chalcones. In the context of this compound, this typically involves the reaction of 3,4-dimethoxybenzaldehyde (B141060) with acetophenone. The reaction proceeds via the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone structure characteristic of chalcones.

This condensation reaction is versatile and has been employed to synthesize a variety of chalcone (B49325) derivatives by using different substituted acetophenones and benzaldehydes. nijophasr.netceon.rs For instance, derivatives such as 3,4,5-trimethoxy-3',4'-dimethoxychalcone and 2,4,6-trimethoxy-3',4'-dimethoxychalcone have been synthesized using 3,4-dimethoxyacetophenone and the corresponding trimethoxybenzaldehydes. nijophasr.net

Optimization of Synthesis Protocols

Reaction Conditions and Catalysis

Optimization of Synthesis Protocols

To enhance the efficiency, yield, and environmental friendliness of this compound synthesis, various optimization strategies have been explored.

Reaction Conditions and Catalysis

The choice of catalyst and reaction conditions significantly influences the outcome of the Claisen-Schmidt condensation.

Catalysts: Strong bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are commonly used to facilitate the reaction. nijophasr.net Studies have shown that NaOH can provide higher yields (65-70%) compared to KOH (60-65%), which is attributed to its stronger basicity. The concentration of the base is also a critical factor, with a 20% NaOH solution being optimal for enolate formation without causing excessive dehydration.

Reaction Time and Temperature: The reaction is often carried out at room temperature with stirring. nijophasr.net Optimization studies have investigated the ideal reaction time, with one study indicating that for this compound, the optimal synthesis time is 30 hours. ugm.ac.id

Solvents: Ethanol and methanol (B129727) are frequently used as solvents for the condensation reaction. ceon.rs

Green Chemistry Approaches to Synthesis (e.g., Grinding Techniques)

In a move towards more environmentally benign synthetic methods, solvent-free grinding techniques have been successfully applied to the synthesis of chalcones. researchgate.netresearchgate.netrasayanjournal.co.in This mechanochemical approach involves grinding the solid reactants (an acetophenone derivative and a benzaldehyde derivative) with a solid base catalyst, such as NaOH, in a mortar and pestle at room temperature. researchgate.net

This method offers several advantages over conventional solvent-based synthesis:

Reduced Environmental Impact: It eliminates the need for organic solvents. researchgate.netrasayanjournal.co.in

Efficiency: The reaction times are often significantly shorter, with some syntheses being completed in as little as 15 minutes. researchgate.net

Higher Yields: Grinding techniques have been reported to produce higher yields compared to conventional methods. For instance, the synthesis of 2',6'-dihydroxy-3,4-dimethoxy chalcone via grinding yielded 70%, whereas the conventional method yielded 65%. researchgate.net

The general procedure for this green synthesis involves mixing the reactants and catalyst, grinding them for a short period, followed by dilution with cold water, acidification, and extraction of the product.

Design and Synthesis of this compound Derivatives

The synthesis of derivatives of this compound is a key strategy for exploring structure-activity relationships and developing compounds with tailored properties.

Structural Modification Strategies

Structural modification of the this compound scaffold can be achieved by introducing various substituents onto the aromatic rings or by altering the core structure. researchgate.net These modifications can influence the electronic properties, conformation, and ultimately the biological activity of the molecule.

Examples of synthesized derivatives include:

Halogenated Derivatives: Bromo-substituted derivatives have been synthesized by reacting 3- or 4-bromoacetophenones with 3,4-dimethoxybenzaldehyde. ceon.rs Fluorinated chalcones have also been designed and synthesized. nih.gov

Hydroxylated and Methoxy-substituted Derivatives: A wide range of derivatives with varying numbers and positions of hydroxyl and methoxy (B1213986) groups have been prepared. nijophasr.netresearchgate.netugm.ac.id For example, 2'-hydroxy-5'-chloro-3,4-dimethoxychalcone has been synthesized via Claisen-Schmidt condensation. unmul.ac.id

Cyclization Reactions: The α,β-unsaturated ketone system of chalcones serves as a precursor for the synthesis of heterocyclic compounds like pyrazolines through cyclization reactions with reagents such as phenylhydrazine. uii.ac.id

These structural modifications allow for a systematic investigation of how different functional groups impact the properties of the chalcone framework.

Synthetic Data Overview

| Derivative | Reactant 1 | Reactant 2 | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3,4,5-trimethoxy-3',4'-dimethoxychalcone | 3,4-dimethoxyacetophenone | 3,4,5-trimethoxybenzaldehyde | 50% KOH, room temp. | 46 | nijophasr.net |

| 2,4,6-trimethoxy-3',4'-dimethoxychalcone | 3,4-dimethoxyacetophenone | 2,4,6-trimethoxybenzaldehyde | 50% KOH, 70°C | 41 | nijophasr.net |

| 4-nitro-3',4'-dimethoxychalcone | 4-nitroacetophenone | veratraldehyde | 15% NaOH, reflux | - | uii.ac.id |

| 2',6'-dihydroxy-3,4-dimethoxychalcone | 2,6-dihydroxyacetophenone | 3,4-dimethoxybenzaldehyde | Solid NaOH, grinding | 70 | researchgate.net |

| 2',6'-dihydroxy-3,4-dimethoxychalcone | 2,6-dihydroxyacetophenone | 3,4-dimethoxybenzaldehyde | NaOH, conventional | 65 | researchgate.net |

Substituent Variation on Phenyl Rings

A primary method for achieving this is through the Claisen-Schmidt condensation, which involves the reaction of an appropriately substituted acetophenone with a substituted benzaldehyde. saudijournals.commdpi.com For instance, (E)-4'-hydroxy-3,4-dimethoxychalcone can be synthesized by reacting 4-hydroxyacetophenone with veratraldehyde (3,4-dimethoxybenzaldehyde). ugm.ac.id This reaction is typically carried out in a basic medium, such as potassium hydroxide in methanol, and proceeds via an aldol condensation mechanism. ugm.ac.id

The substituents can range from simple alkyl and alkoxy groups to more complex functionalities. The presence of electron-donating groups, such as hydroxyl or methoxy groups, or electron-withdrawing groups can alter the reactivity of the chalcone. For example, studies have shown that the antioxidant activity of chalcones is influenced by the substitution pattern, with 3,4-dihydroxy substitution on the B-ring being particularly effective. mdpi.com

| Chalcone Derivative | Substituents on Phenyl Rings | Reference |

| (E)-4'-hydroxy-4-methoxychalcone | 4'-hydroxy, 4-methoxy | ugm.ac.id |

| (E)-4'-hydroxy-3,4-dimethoxychalcone | 4'-hydroxy, 3,4-dimethoxy | ugm.ac.id |

| (E)-4'-hydroxy-4-chlorochalcone | 4'-hydroxy, 4-chloro | ugm.ac.id |

| (E)-2',4'-dihydroxy-4-chlorochalcone | 2',4'-dihydroxy, 4-chloro | ugm.ac.id |

| 2',6'-dihydroxy-3,4-dimethoxychalcone | 2',6'-dihydroxy, 3,4-dimethoxy | semanticscholar.org |

Heterocyclic Ring Incorporations

The incorporation of heterocyclic rings into the chalcone framework is a significant area of synthetic exploration, leading to hybrid molecules with potentially novel biological activities. acs.org These heterocyclic moieties can replace one or both of the phenyl rings or be fused to the existing structure.

The synthesis of such analogs often involves the use of heterocyclic aldehydes or ketones in the Claisen-Schmidt condensation. For example, chalcone derivatives can be synthesized using heterocyclic aldehydes, leading to compounds where one of the aryl rings is a heterocycle. researchgate.net The introduction of nitrogen, oxygen, or sulfur-containing heterocycles can introduce new hydrogen bonding capabilities, alter lipophilicity, and provide additional sites for biological interactions. acs.org

Examples of heterocyclic systems that have been incorporated into chalcone-like structures include pyrrole, furan, thiophene, and indole. researchgate.netuomustansiriyah.edu.iqgla.ac.uk The synthesis of these compounds allows for the exploration of a wider chemical space and the development of molecules with diverse pharmacological profiles.

Halogenation Patterns

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the phenyl rings of this compound represents a key synthetic modification. nih.gov Halogenation can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent compound.

Halogenated chalcone derivatives can be synthesized by using halogen-substituted benzaldehydes or acetophenones in the Claisen-Schmidt condensation. semanticscholar.orgresearchgate.net For example, reacting 3,4-dimethoxybenzaldehyde with various halogenated acetophenones can yield a series of halogenated this compound analogs. nih.gov

The position and nature of the halogen substituent are critical. For instance, a study on dimethoxy halogenated chalcones revealed that the position of the halogen atom on the phenyl ring influenced the inhibitory activity against certain enzymes. nih.gov Specifically, 2',4'-dimethoxy chalcone derivatives with a chlorine atom at the ortho position of the other phenyl ring showed potent inhibitory activity. nih.gov Furthermore, brominated derivatives of 3',4'-dimethoxychalcone (B351463) have been synthesized and evaluated for their antibacterial properties. ceon.rs The synthesis of 3-chloro-4-hydroxy-5-methoxybenzaldehyde (B94699) and 3-bromo-4-hydroxy-5-methoxybenzaldehyde from vanillin (B372448) provides precursors for creating halogenated and methoxylated chalcones. researchgate.net

Synthetic Pathways to Novel Analogues

The development of novel synthetic pathways is crucial for accessing a wider diversity of this compound analogues. While the Claisen-Schmidt condensation remains a cornerstone, other methods have been developed to improve efficiency, yield, and access to more complex structures. saudijournals.commdpi.com

Alternative synthetic strategies include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. semanticscholar.org Grinding techniques, a form of solvent-free synthesis, have also been employed for the preparation of chalcone derivatives, offering a more environmentally friendly approach. ugm.ac.id

The Wittig reaction provides another route to chalcones, involving the reaction of a triphenylphosphonium ylide with an aldehyde. frontiersin.org Additionally, the Friedel-Crafts acylation and Julia-Kocienski olefination are other established methods for chalcone synthesis. mdpi.com These varied synthetic approaches allow for the creation of a broad spectrum of this compound analogues with diverse substitution patterns and structural features, enabling extensive structure-activity relationship studies.

| Synthetic Method | Description | Reference |

| Claisen-Schmidt Condensation | Base-catalyzed reaction between an acetophenone and a benzaldehyde. | saudijournals.commdpi.com |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. | semanticscholar.org |

| Grinding Technique | A solvent-free method involving the grinding of solid reactants. | ugm.ac.id |

| Wittig Reaction | Reaction of a triphenylphosphonium ylide with an aldehyde. | frontiersin.org |

| Friedel-Crafts Acylation | Acylation of an aromatic ring followed by further modifications. | mdpi.com |

| Julia-Kocienski Olefination | A reaction to form a carbon-carbon double bond. | mdpi.com |

This compound as a Precursor in Organic Synthesis

This compound is not only a target molecule for biological studies but also serves as a valuable precursor in the synthesis of more complex molecular architectures, particularly flavonoids and other biologically active scaffolds. nih.govceon.rs Its reactive α,β-unsaturated ketone functionality is key to its utility as a synthetic intermediate.

Synthesis of Flavonoids and Isoflavonoids

Chalcones are well-established bioprecursors of flavonoids and isoflavonoids in plants. nih.govresearchgate.netencyclopedia.pub This natural biosynthetic pathway can be mimicked in the laboratory, where chalcones serve as key intermediates for the synthesis of these important classes of compounds.

The cyclization of a chalcone is a critical step in the formation of the flavonoid skeleton. For instance, the oxidative cyclization of a 2'-hydroxychalcone (B22705) derivative can lead to the formation of a flavone. The 3,4-dimethoxy substitution pattern can be carried through this transformation, resulting in flavonoids with corresponding methoxy groups. The synthesis of 5-hydroxy-3',4'-dimethoxyflavone, for example, has been achieved from 2',6'-dihydroxy-3,4-dimethoxychalcone. ugm.ac.id This process typically involves an intramolecular Michael addition followed by subsequent reactions to form the heterocyclic ring of the flavonoid.

Derivatization to Other Biologically Active Scaffolds

The reactive nature of the α,β-unsaturated ketone in this compound allows for its derivatization into a variety of other biologically active scaffolds. ceon.rsnih.gov The double bond and the carbonyl group are susceptible to a range of chemical transformations.

Reduction of the double bond can lead to the corresponding dihydrochalcone. The carbonyl group can be reduced to a hydroxyl group or can participate in condensation reactions to form heterocyclic rings. For example, reaction with hydrazines can yield pyrazoline derivatives, which are known to possess a range of biological activities. acs.org

Furthermore, the chalcone can undergo Michael addition reactions with various nucleophiles, allowing for the introduction of new functional groups at the β-position. saudijournals.com These derivatizations expand the chemical space accessible from this compound, providing a platform for the development of novel compounds with diverse pharmacological properties. ceon.rsnih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural analysis of 3,4-Dimethoxychalcone (B600365), with each technique providing unique and complementary information about its molecular framework. The structure is confirmed through methods including ¹H NMR, ¹³C NMR, and mass spectrometry. jlu.edu.cnjlu.edu.cn

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. adipogen.com

In the ¹H NMR spectrum, the protons of the two methoxy (B1213986) groups typically appear as sharp singlets. The vinyl protons of the α,β-unsaturated system present as doublets, with their coupling constants confirming the trans configuration of the double bond. The aromatic protons resonate in the downfield region, displaying complex splitting patterns that correspond to their positions on the two phenyl rings.

The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom. The carbonyl carbon of the ketone is characteristically found in the highly deshielded region of the spectrum. The carbons of the methoxy groups appear as distinct signals, while the remaining aromatic and vinylic carbons can be assigned based on their chemical shifts and coupling information from more advanced 2D NMR experiments.

Table 1: Representative NMR Spectroscopic Data for this compound

| Nucleus | Signal Type | Approximate Chemical Shift (δ) in ppm | Assignment |

|---|---|---|---|

| ¹H | Singlet | 3.94 | 2 x -OCH₃ |

| ¹H | Doublet | 7.40 | α-vinylic proton |

| ¹H | Doublet | 7.80 | β-vinylic proton |

| ¹H | Multiplet | 6.90 - 8.10 | Aromatic protons |

| ¹³C | Signal | 56.0 | -OCH₃ carbons |

| ¹³C | Signal | 110.0 - 155.0 | Aromatic & vinylic carbons |

Note: Chemical shifts are dependent on the solvent and spectrometer frequency. The data presented is a representative compilation from typical experimental values.

Infrared (IR) spectroscopy is used to identify the key functional groups present in the this compound molecule. The spectrum is characterized by several strong absorption bands that confirm its chalcone (B49325) structure. researchgate.net The most prominent feature is the strong stretching vibration of the conjugated carbonyl group (C=O), which typically appears in the range of 1650-1685 cm⁻¹. fabad.org.tr The presence of the carbon-carbon double bond (C=C) of the enone system is also observed, along with the characteristic stretching vibrations of the aromatic C-H and C=C bonds. researchgate.netfabad.org.tr The C-O stretching of the ether linkages from the methoxy groups also gives rise to distinct bands.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | ~3005 researchgate.net |

| Carbonyl (C=O) | Stretching | ~1646-1660 researchgate.net |

| Alkene (C=C) | Stretching | ~1573-1580 researchgate.netfabad.org.tr |

| Aromatic (C=C) | Stretching | ~1573-1610 fabad.org.tr |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. Its extended system of conjugation, encompassing the two aromatic rings and the α,β-unsaturated ketone, allows it to absorb light in the UV region. Research shows that this compound exhibits absorption maxima in both the UVB and UVA regions, specifically around 260 nm and 356 nm. nih.gov This broad-spectrum absorption capability has led to its investigation as a potential UVA-protection agent in sunscreen formulations. nih.govui.ac.id The photostability of the compound, a crucial factor for sunscreen agents, can also be assessed using UV-Vis spectroscopy by monitoring changes in its absorption spectrum after prolonged exposure to UV radiation. nih.govui.ac.id

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the compound shows a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular formula, C₁₇H₁₆O₃ (molecular weight 268.31 g/mol ). nih.gov

High-resolution mass spectrometry can confirm the exact mass to a high degree of accuracy. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns. The fragmentation of protonated chalcones often involves cleavage at the bonds adjacent to the carbonyl group, leading to the loss of the phenyl or the substituted styryl radical. researchgate.net For this compound, key fragments observed include those at m/z 268, 237, 191, 131, and 105, which help to piece together its structural identity. nih.gov

Table 3: Key Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Ion Type | Interpretation |

|---|---|---|

| 268 | [M]⁺ | Molecular ion nih.gov |

| 269 | [M+H]⁺ | Protonated molecular ion nih.gov |

| 237 | [M-OCH₃]⁺ | Loss of a methoxy radical |

| 191 | Fragment | Result of MS/MS fragmentation of [M+H]⁺ nih.gov |

| 131 | Fragment | Result of MS/MS fragmentation of [M+H]⁺ nih.gov |

| 105 | Fragment | Benzoyl cation [C₆H₅CO]⁺ |

Ultraviolet-Visible Spectroscopy (UV-Vis) for Research Applications

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of atomic positions can be generated.

Studies have shown that this compound crystallizes in the orthorhombic space group Fdd2. researchgate.netiucr.org The crystallographic data reveals that the molecule is not perfectly planar. The dihedral angle between the two benzene (B151609) rings is approximately 25.75°. researchgate.netiucr.org The enone group, which connects the two rings, is also twisted relative to the planes of the aromatic rings. iucr.org The crystal packing is stabilized by intermolecular interactions, including C-H···π interactions between molecules. researchgate.netiucr.org This detailed structural information is invaluable for understanding structure-property relationships and for computational modeling studies.

Table 4: Selected Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₁₆O₃ | researchgate.net |

| Molecular Weight | 268.30 | researchgate.net |

| Crystal System | Orthorhombic | researchgate.netiucr.org |

| Space Group | Fdd2 | researchgate.netiucr.org |

| a (Å) | 27.7541 (4) | researchgate.net |

| b (Å) | 34.1948 (4) | researchgate.net |

| c (Å) | 5.6487 (1) | researchgate.net |

| Volume (ų) | 5360.88 (14) | researchgate.net |

| Z (Molecules per unit cell) | 16 | researchgate.net |

Chromatographic Methods in Research and Purity Assessment

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity. Thin-layer chromatography (TLC) is commonly used during synthesis to monitor the progress of the reaction and to get a preliminary indication of the purity of the product. researchgate.netnijophasr.net

For rigorous purity determination, High-Performance Liquid Chromatography (HPLC) is the method of choice. adipogen.com Using a suitable stationary phase (e.g., C18) and mobile phase, HPLC can effectively separate this compound from any starting materials, by-products, or other impurities. Purity is typically quantified using a UV detector, and commercial standards are often certified to have a purity of ≥95% or ≥98% as determined by HPLC analysis. adipogen.comnih.gov Gas chromatography coupled with mass spectrometry (GC-MS) can also be employed for both purity analysis and structural confirmation. uii.ac.id

Electrochemical Methods in Mechanistic Investigations (e.g., Voltammetry for redox activity)

Electrochemical methods, particularly voltammetry, are powerful tools for investigating the redox activity of chalcones, providing insights into their reaction mechanisms, antioxidant potential, and electronic properties. The electrochemical behavior of chalcones is closely related to their molecular structure, including the substitution pattern on their aromatic rings.

Studies on various chalcone derivatives have demonstrated that they can undergo both oxidation and reduction processes. For instance, the anodic oxidation of 4,4'-dimethoxychalcone (B191108) (DMC) at a platinum electrode in acetonitrile (B52724) revealed a single irreversible anodic peak around 1.6 V versus a silver/silver chloride (Ag/AgCl) reference electrode. researchgate.netchemfaces.com This process involves the formation of a highly reactive radical cation. researchgate.netchemfaces.com In contrast, other chalcones have shown irreversible anodic and cathodic peaks in organic media. researchgate.net For example, a study on 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one showed an irreversible oxidation peak at approximately 0.9 V (vs. Ag/AgCl) at pH 4. chemicalpapers.com Another related compound, 3-([1,1'-biphenyl]-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one, exhibited an irreversible oxidation peak around 0.5 V at pH 10. chemicalpapers.com

The redox properties of hydroxychalcones are of particular interest due to their potential antioxidant activities. researchgate.net The oxidation potentials of phenolate (B1203915) forms of some hydroxychalcones range between 0.1 and 0.2 V versus a saturated calomel (B162337) electrode, indicating they are very easy to oxidize. researchgate.net This ease of oxidation is a key factor in their ability to scavenge reactive oxygen species. researchgate.net

In a study comparing the antioxidant activity of butein (B1668091) and 2′,4′-dihydroxy-3,4-dimethoxychalcone (DHDM), rotating ring-disk electrode (RRDE) voltammetry was employed. mdpi.comnih.gov The results indicated that butein has a higher antioxidant activity towards the superoxide (B77818) radical anion compared to DHDM. mdpi.comnih.gov This difference in activity is attributed to their structural features, which influence intermolecular interactions and redox potentials. mdpi.comnih.gov

The solvent system can also influence the electrochemical behavior of chalcones. Investigations into two chalcone derivatives in acetonitrile and dimethyl sulfoxide (B87167) showed variations in their reduction potentials, highlighting the role of the solvent in electrochemical studies. researchgate.net

The following table summarizes the electrochemical data for selected chalcones from various studies.

| Compound | Technique | Electrode | Conditions | Peak Potential (V) | Type of Process | Reference |

| 4,4'-Dimethoxychalcone | Cyclic Voltammetry | Platinum | Acetonitrile | ~1.6 (vs. Ag/AgCl) | Anodic, Irreversible | researchgate.netchemfaces.com |

| 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one | Cyclic & Differential Pulse Voltammetry | Carbon Paste | pH 4, Britton Robinson buffer | ~0.9 (vs. Ag/AgCl) | Anodic, Irreversible | chemicalpapers.com |

| 3-([1,1'-biphenyl]-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one | Cyclic & Differential Pulse Voltammetry | Carbon Paste | pH 10, Britton Robinson buffer | ~0.5 (vs. Ag/AgCl) | Anodic, Irreversible | chemicalpapers.com |

| Chalcone | Cyclic, Differential Pulse & Square Wave Voltammetry | Glassy Carbon | - | 0.514 & 1.478 | Anodic | researchgate.net |

| Chalcone | Cyclic, Differential Pulse & Square Wave Voltammetry | Glassy Carbon | - | -0.689 | Cathodic | researchgate.net |

Biological Activities and Mechanistic Investigations of 3,4 Dimethoxychalcone

Caloric Restriction Mimetic (CRM) Properties

3,4-Dimethoxychalcone (B600365) (3,4-DC) has been identified as a caloric restriction mimetic (CRM), a class of compounds that reproduces the health-promoting and longevity-extending benefits of caloric restriction without reducing food intake. nih.govmdpi.comdovepress.com CRMs are characterized by their ability to induce the deacetylation of cellular proteins and stimulate autophagic flux, all in the absence of cellular toxicity. nih.govmdpi.comdovepress.comnih.gov 3,4-DC was identified from a screening of a library of polyphenols and polyamines as a potent CRM. nih.gov It effectively mimics caloric restriction by reducing protein acetylation and triggering autophagy, distinguishing its mechanism from other CRMs like rapamycin, which inhibits mTOR, or resveratrol, which activates sirtuins.

Induction of Autophagy Pathways

A primary mechanism through which this compound exerts its effects is the robust induction of autophagy, a fundamental cellular process for degrading and recycling damaged organelles and protein aggregates. nih.gov This activity has been observed across diverse cell types, including endothelial cells, cardiomyocytes, and macrophages. The induction of autophagy is a key hallmark of its CRM properties and is central to its protective effects in various disease models. nih.govnih.gov

Unlike some other CRMs, the autophagic induction by this compound is critically dependent on gene transcription and mRNA translation, specifically through the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). nih.govdovepress.comnih.gov These transcription factors are master regulators of lysosomal biogenesis and the autophagy process. frontiersin.org

Research demonstrates that 3,4-DC stimulates the translocation of both TFEB and TFE3 from the cytoplasm into the nucleus in various cell lines, including human osteosarcoma (U2OS) cells, as well as in vivo in the hepatocytes and cardiomyocytes of mice. nih.govmdpi.comnih.gov Once in the nucleus, TFEB and TFE3 bind to the promoter regions of target genes, upregulating the expression of genes essential for autophagy and lysosome formation, thereby enhancing the cell's degradative capacity. This activation leads to an increase in autophagic flux, the complete process of autophagy from autophagosome formation to lysosomal degradation. nih.govimrpress.com The essential role of these transcription factors is highlighted by findings that TFEB knockdown abolishes the neuroprotective effects of 3,4-DC.

The nuclear translocation of TFEB and TFE3 by this compound is mediated by the activation of a specific signaling cascade involving AMP-activated protein kinase (AMPK), transient receptor potential mucolipin 1 (TRPML1), and calcineurin. thno.org

The sequence of events is as follows:

AMPK Activation: 3,4-DC treatment leads to the phosphorylation and activation of AMPK, a key cellular energy sensor.

TRPML1-Mediated Calcium Release: Activated AMPK triggers the TRPML1 channel, a lysosomal calcium (Ca2+) channel. This results in the release of Ca2+ from the lysosome into the cytoplasm.

Calcineurin Activation: The localized increase in cytosolic Ca2+ activates calcineurin, a calcium-dependent phosphatase.

TFEB Dephosphorylation: Calcineurin then dephosphorylates TFEB, removing the phosphate (B84403) groups that retain it in the cytoplasm. This dephosphorylation unmasks a nuclear localization signal, allowing TFEB to translocate into the nucleus and initiate the transcription of autophagy-related genes. frontiersin.org

This pathway has been shown to be crucial for the neuroprotective effects of 3,4-DC in models of spinal cord injury. nih.govthno.org

A defining characteristic of caloric restriction mimetics, including this compound, is the induction of widespread deacetylation of cellular proteins. nih.govmdpi.comdovepress.comnih.gov This process is coupled to the stimulation of autophagic flux. nih.govimrpress.com Studies in various human cell lines show that 3,4-DC treatment leads to the deacetylation of cytoplasmic proteins. mdpi.comimrpress.com

The compound causes a dose-dependent increase in the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3), converting it from LC3-I to LC3-II, a hallmark of autophagosome formation. nih.gov Concurrently, it induces a transient reduction in the levels of sequestosome 1 (SQSTM1/p62), a protein that is itself degraded by autophagy, confirming an increase in autophagic flux. nih.gov The enhancement of LC3 lipidation in the presence of lysosomal inhibitors like chloroquine (B1663885) further validates that 3,4-DC stimulates the entire autophagic process. nih.gov

| Feature | Observation with this compound | Significance |

| Protein Acetylation | Induces widespread deacetylation of cytoplasmic proteins. mdpi.com | A key hallmark of Caloric Restriction Mimetics (CRMs). nih.gov |

| LC3 Lipidation | Increases the conversion of LC3-I to LC3-II. nih.gov | Indicates enhanced formation of autophagosomes. |

| p62/SQSTM1 Levels | Causes a transient decrease in p62/SQSTM1 protein. nih.gov | Confirms the degradation of cargo via the autophagic pathway (increased flux). |

| Autophagic Flux | Increases the rate of the entire autophagy process. nih.govimrpress.com | Demonstrates a functional and complete autophagic response. |

Activation of AMPK-TRPML1-Calcineurin Signaling

Cellular and Molecular Responses to CRM Activity

The induction of TFEB/TFE3-mediated autophagy by this compound translates into significant protective effects at the cellular and organismal levels. Its CRM activity has been linked to several beneficial outcomes in preclinical models.

Research has demonstrated a potent cardioprotective effect, where 3,4-DC mitigates damage from ischemic injury in an autophagy-dependent manner. nih.gov In the context of neurotrauma, such as spinal cord injury, the compound promotes functional recovery by reducing glial scar formation and motor neuron death. nih.govthno.org Furthermore, in cancer biology, 3,4-DC has been shown to improve the efficacy of anticancer chemotherapy, an effect also mediated by its ability to enhance autophagic flux in cancer cells. nih.govnih.gov

| Cellular/Molecular Response | Model System | Underlying Mechanism |

| Cardioprotection | Ischemic Injury Models | Autophagy-dependent mitigation of cell death. nih.gov |

| Neuroprotection | Spinal Cord Injury Models | Inhibition of pyroptosis and necroptosis via enhanced autophagy. nih.govthno.org |

| Anti-atherogenic | Atherosclerosis Models | Induction of autophagic processes in vascular cells. |

| Chemosensitization | Cancer Models | Enhancement of autophagic flux in tumor cells. nih.gov |

Anti-Inflammatory Mechanisms

The anti-inflammatory properties of this compound are intrinsically linked to its primary function as an autophagy inducer. By enhancing the cellular cleanup process, 3,4-DC effectively suppresses key inflammatory signaling pathways. thno.org A major anti-inflammatory mechanism is the inhibition of pro-inflammatory forms of programmed cell death, specifically pyroptosis and necroptosis. thno.org

Studies, particularly in models of spinal cord injury, have revealed that 3,4-DC treatment significantly reduces the expression of proteins involved in these inflammatory cell death pathways. nih.govthno.org

Inhibition of Pyroptosis: Pyroptosis is a highly inflammatory form of cell death dependent on the activation of inflammasomes and caspases. 3,4-DC has been shown to downregulate key components of the pyroptosis pathway, including the NLRP3 inflammasome, caspase-1, and gasdermin D (GSDMD), which forms pores in the cell membrane. thno.org This leads to a decrease in the release of pro-inflammatory cytokines like IL-1β. thno.org The inhibition of pyroptosis is directly tied to the enhancement of autophagy. imrpress.comthno.org

Inhibition of Necroptosis: Necroptosis is another form of programmed inflammatory necrosis. 3,4-DC therapy leads to a significant decrease in the levels and phosphorylation of key necroptosis-mediating proteins, including Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). nih.govthno.org The induction of autophagy by 3,4-DC is responsible for suppressing the activation of this pathway. thno.org

Therefore, the anti-inflammatory action of 3,4-DC is not based on direct interaction with inflammatory receptors but is an indirect consequence of restoring cellular homeostasis through TFEB-mediated autophagy, which removes the triggers for inflammatory cell death. frontiersin.orgthno.org

Modulation of Pro-Inflammatory Mediators (e.g., TNF-α, IL-6, IL-1β)

Research indicates that chalcones, a class of compounds to which this compound belongs, can influence the production of pro-inflammatory mediators. Studies on various chalcone (B49325) derivatives have demonstrated the ability to inhibit the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) induced by lipopolysaccharide (LPS) in cell lines like RAW264.7. medchemexpress.commdpi.com For instance, certain chalcones have been shown to reduce the secretion of TNF-α and IL-6 in primary rat cells. The activation of the NF-κB signaling pathway by stimuli like TNF-α and interleukin-1 beta (IL-1β) is a critical step in the inflammatory response, leading to the expression of various pro-inflammatory genes, including IL-6. mdpi.comnih.govfrontiersin.org In a study on spinal cord injury in mice, treatment with this compound led to a decrease in the levels of IL-1β and IL-18. nih.gov Specifically, the expression of these critical pyroptosis-associated proteins was significantly increased after the injury, and this compound treatment effectively reduced their expression. nih.gov

Impact on Signaling Pathways Implicated in Inflammation (e.g., NF-κB)

The nuclear factor kappa B (NF-κB) signaling pathway is a key regulator of inflammation. mdpi.com Chalcones have been shown to modulate this pathway, thereby exerting their anti-inflammatory effects. mdpi.comsci-hub.se The activation of NF-κB involves its release from an inhibitory protein, IκB-α, and its subsequent translocation to the nucleus, where it initiates the transcription of pro-inflammatory genes. mdpi.comnih.gov Some chalcone derivatives have been observed to inhibit the LPS-induced phosphorylation and degradation of IκB-α, which in turn prevents NF-κB activation. mdpi.comnih.gov This inhibition of the NF-κB pathway leads to a reduction in the production of inflammatory mediators. mdpi.com For example, a study on 4,4'-dimethoxychalcone (B191108), a related compound, showed it could mitigate neuroinflammation by modulating the TREM2/PI3K/AKT/NF-κB signaling pathway. nih.gov

Antioxidant Activity and Oxidative Stress Modulation

Radical Scavenging Capabilities

Chalcones are recognized for their antioxidant properties, which are often attributed to their chemical structure. mdpi.com While this compound itself has been described as having weak antioxidant activity, other related chalcones have demonstrated significant radical scavenging capabilities. adipogen.comsapphirebioscience.com For instance, butein (B1668091), a structurally similar chalcone, shows higher antioxidant activity towards the superoxide (B77818) radical anion compared to 2′,4′-dihydroxy-3,4-dimethoxychalcone. mdpi.com The antioxidant potential of chalcones is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. ugm.ac.id The presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings of the chalcone structure play a crucial role in their ability to scavenge free radicals. mdpi.com

Attenuation of Oxidative Damage in Cellular Models

This compound has been shown to protect against oxidative stress-induced neuronal death in neurodegenerative disease models. nih.gov A related compound, 2,3-dihydroxy-4,6-dimethoxychalcone, was found to be protective against cellular oxidative damage in primary mouse cortical neurons. frontiersin.org In studies involving other chalcones, an increase in reactive oxygen species (ROS) production has been observed in cancer cells, which can contribute to apoptosis. nih.gov The generation of ROS and subsequent oxidative damage to lipids, proteins, and DNA are implicated in various diseases. mdpi.com

Relationship with Endogenous Antioxidant Responses

The cellular defense against oxidative stress involves endogenous antioxidant enzymes. mdpi.com Some chalcones can modulate the expression of these enzymes through signaling pathways like the NRF2/ARE pathway. frontiersin.org For example, 2,3-dihydroxy-4,6-dimethoxychalcone was observed to increase the expression of heme oxygenase-1 (HO-1), an antioxidant enzyme, through the activation of the NRF2/ARE pathway in primary mouse cortical neurons. frontiersin.org In a spinal cord injury model, this compound was found to enhance autophagy, a cellular process that can help mitigate oxidative stress, by activating the transcription factor TFEB. nih.gov This activation was partially regulated by the AMPK-TRPML1-calcineurin signaling pathway. nih.gov

Anticancer and Antitumor Research

This compound has been investigated for its potential in cancer research. medchemexpress.com It has been identified as a caloric restriction mimetic that can enhance the efficacy of anticancer chemotherapy. embopress.org This effect is linked to its ability to induce autophagy, a cellular self-degradation process, through the activation of transcription factors TFEB and TFE3. embopress.orgresearchgate.net By promoting autophagic flux, this compound may help overcome drug resistance in cancer therapies.

Studies on chalcone derivatives have shown they can induce apoptosis (programmed cell death) in various cancer cell lines. nih.gov For example, research on 4,4'-dimethoxychalcone demonstrated its ability to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. nih.gov The anti-cancer effects of some chalcones have been observed in breast cancer and neuroblastoma cell lines. researchgate.net For instance, (E)-4'-hydroxy-3,4-dimethoxychalcone showed inhibitory activity against the T47D breast cancer cell line. kemdikbud.go.id

Below is a table summarizing the observed anticancer activities of some chalcone derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect(s) |

| This compound | - | Enhances efficacy of chemotherapy, induces autophagy. embopress.org |

| (E)-4'-hydroxy-3,4-dimethoxychalcone | T47D (Breast) | Inhibitory activity. kemdikbud.go.id |

| 4,4'-Dimethoxychalcone | - | Induces apoptosis via ER stress and autophagy disruption. nih.gov |

| Chalcones with 3,4-dimethoxyphenyl moiety | SK-N-MC (Neuroblastoma), MDA-MB-231 (Breast), MCF-7 (Breast) | Potent inhibition of cell growth. researchgate.net |

| 2′,4′-dihydroxy-3,4-dimethoxychalcone | HL-60, SMMC-7721 | Cytotoxic activity. nih.gov |

Inhibition of Cancer Cell Proliferation and Growth

Research into the direct antiproliferative effects of this compound is still developing, though studies on its derivatives show significant activity against various cancer cell lines. While direct data on this compound is limited, related compounds have demonstrated notable inhibition of cancer cell growth. For instance, a derivative, (E)-2'-Hydroxy-3,4-dimethoxychalcone, is noted for its anti-tumor activities. medchemexpress.commedchemexpress.com Furthermore, this compound has been identified as a caloric restriction mimetic that can enhance the efficacy of anticancer chemotherapy in vivo, suggesting a role in sensitizing cancer cells to treatment. nih.gov

Derivatives of the core chalcone structure, particularly those with bromo-substitutions, have shown potent cytotoxic effects. Studies on 3,5-dibromo-4,6-dimethoxychalcones revealed strong activity against human breast (MCF-7) and lung (A549) cancer cell lines. nih.gov

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | Activity (IC₅₀) | Source |

| 3,5-Dibromo-4,6-dimethoxychalcone (Parent Compound 2a) | MCF-7 | 4.12 ± 0.55 µM | nih.gov |

| 3,5-Dibromo-4,6-dimethoxychalcone (Parent Compound 2a) | A549 | 7.40 ± 0.67 µM | nih.gov |

| 3,5-Dibromo-4,6-dimethoxychalcone (Derivative 2c) | A549 | 9.68 ± 0.80 µM | nih.gov |

| Chalcone-indole hybrids | HCT116, MCF-7 | 0.23–1.8 μM | nih.govproquest.com |

Induction of Apoptosis in Neoplastic Cells

The ability of this compound to modulate programmed cell death pathways has been investigated, particularly its role in regulating pyroptosis and necroptosis. In a study involving spinal cord injury, treatment with this compound was found to alleviate these forms of cell death. nih.gov While this research was not conducted in a cancer context, it demonstrates the compound's capacity to interact with cell death signaling.

Many chalcone derivatives are known to induce apoptosis in cancer cells as a primary mechanism of their anticancer effect. nih.gov For example, chalcone-1,2,4-triazole hybrids have been shown to induce apoptosis in human lung adenocarcinoma A549 cells through a caspase-3-dependent pathway. nih.govproquest.com Similarly, another chalcone derivative, 4,4'-dimethoxychalcone, induces apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2, leading to caspase-3 activation. nih.gov

Targeting Specific Cancer Cell Lines (e.g., A549, HCT116, MCF-7)

The efficacy of chalcone derivatives has been tested against several prominent cancer cell lines, including A549 (lung), HCT116 (colon), and MCF-7 (breast). Derivatives of this compound have shown specific and potent activity.

A549 (Lung Cancer): 3,5-dibromo-4,6-dimethoxychalcones exhibited significant cytotoxicity against A549 cells, with IC₅₀ values as low as 7.40 µM. nih.gov Other chalcone hybrids have also been shown to induce apoptosis and cell cycle arrest in this cell line. nih.govproquest.com

HCT116 (Colon Cancer): Chalcone-tetrazole hybrids have demonstrated superior activity against HCT116 cells compared to standard chemotherapeutic agents like fluorouracil. nih.gov

MCF-7 (Breast Cancer): This cell line has been shown to be susceptible to various chalcone derivatives. rsc.org 3,5-dibromo-4,6-dimethoxychalcones are particularly active against MCF-7 cells, with IC₅₀ values reaching 4.12 µM. nih.gov

Molecular Targets and Pathways in Oncological Contexts (e.g., EGFR)

A key molecular target for many anticancer agents is the Epidermal Growth Factor Receptor (EGFR), a protein tyrosine kinase that controls cell growth and proliferation. unsoed.ac.idnih.gov Abnormal EGFR activity is a hallmark of many cancers. nih.gov Computational studies have identified this compound derivatives as promising EGFR inhibitors. Molecular docking simulations revealed that 2',5'-dihydroxy-3,4-dimethoxychalcone exhibits a strong binding affinity for the EGFR protein. unsoed.ac.id Research has also indicated that 3,4-dimethoxychalcones can form crucial hydrogen bonds with amino acid residues within the EGFR binding pocket, suggesting a mechanism for their inhibitory action. unsoed.ac.id

Beyond direct receptor inhibition, this compound has been shown to activate other significant cellular pathways. As a caloric restriction mimetic, it enhances autophagy mediated by the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis. nih.gov This autophagy-dependent mechanism has been linked to cardioprotective effects and an improved response to anticancer chemotherapy. nih.gov

Anti-Epithelial-Mesenchymal Transition (EMT) Effects

The Epithelial-Mesenchymal Transition (EMT) is a cellular process that allows cancer cells to gain migratory and invasive properties, contributing to metastasis. mdpi.commdpi.com This transition is marked by the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as vimentin (B1176767). mdpi.commdpi.com

While direct studies on this compound's anti-EMT effects are limited, research on a closely related isomer, 2′,4′-dimethoxychalcone (DTC), provides significant insights. DTC was found to inhibit the EMT process in TGF-β1-induced A549 lung cancer cells. mdpi.comnih.gov Treatment with DTC led to an increase in E-cadherin expression and a decrease in vimentin expression, helping the cells maintain their epithelial-like shape and reducing their migratory ability. mdpi.comnih.gov

Table 2: Effect of 2′,4′-Dimethoxychalcone (DTC) on EMT Markers in A549 Cells

| Marker | Effect of DTC Treatment | Biological Outcome | Source |

| E-cadherin | Upregulated | Inhibition of EMT, maintenance of epithelial phenotype | mdpi.comnih.gov |

| Vimentin | Downregulated | Inhibition of EMT, reduced cell migration | mdpi.comnih.gov |

Antimicrobial Research

Antibacterial Spectrum and Efficacy (e.g., Gram-positive, Gram-negative bacteria)

The antimicrobial properties of this compound and its derivatives have been explored, revealing a varied spectrum of activity. Research on this compound isolated from the plant Arrabidaea brachypoda showed it to be inactive against several strains of the Gram-positive bacterium Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of ≥ 1024 μg/mL. nih.gov

In contrast, certain derivatives and isomers exhibit significant antibacterial effects. A bromo-substituted derivative, 4-bromo-3′,4′-dimethoxychalcone, was found to be active against the Gram-negative bacteria Escherichia coli and Salmonella typhimurium. ceon.rs Furthermore, the isomer 2′,4′-dimethoxychalcone has demonstrated broad-spectrum bacteriostatic activity against both Gram-positive (S. aureus, MRSA) and Gram-negative (Proteus vulgaris) bacteria, as well as the fungus Candida albicans. mdpi.comnih.gov This suggests that specific structural modifications to the chalcone core are critical for determining its antimicrobial efficacy and spectrum. ceon.rs

Table 3: Antimicrobial Activity of this compound and Related Compounds

| Compound | Target Organism | Activity | Source |

| This compound | Staphylococcus aureus (Gram-positive) | Inactive (MIC ≥ 1024 μg/mL) | nih.gov |

| 4-Bromo-3′,4′-dimethoxychalcone | Escherichia coli (Gram-negative) | Active (Inhibition zone: 11 ± 0.3 mm) | ceon.rs |

| 4-Bromo-3′,4′-dimethoxychalcone | Salmonella typhimurium (Gram-negative) | Active (Inhibition zone: 15 ± 0.7 mm) | ceon.rs |

| 2′,4′-Dimethoxychalcone | S. aureus, MRSA (Gram-positive) | Active (Bacteriostatic) | mdpi.comnih.gov |

| 2′,4′-Dimethoxychalcone | Proteus vulgaris (Gram-negative) | Active (Bacteriostatic) | mdpi.comnih.gov |

| 2′,4′-Dimethoxychalcone | Candida albicans (Fungus) | Active (Bacteriostatic) | mdpi.comnih.gov |

Antifungal Properties

The antifungal potential of this compound and its derivatives has been a subject of scientific inquiry, though reports on the parent compound itself describe its activity as modest. Some studies have indicated that this compound possesses weak antifungal activity. adipogen.com The efficacy of chalcones in this regard is highly dependent on their specific structural substitutions. unesp.br

For instance, research on related methoxylated chalcones has yielded varied results. A study evaluating a series of regioisomeric methoxychalcones found that the placement and number of methoxyl groups significantly influence antifungal potency. unesp.br In that study, 3',4',5'-trimethoxychalcone demonstrated potent activity against Candida krusei with a Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL, a potency eight times greater than the reference drug fluconazole. unesp.brgrafiati.com Conversely, another investigation into 3,4,5-trimethoxy-3',4'-dimethoxychalcone concluded that it did not possess any significant antimicrobial properties. nijophasr.net

Furthermore, studies on hydroxylated derivatives, such as 2′,6′-dihydroxy-3′,4′-dimethoxychalcone, have identified some activity against fungal pathogens. tandfonline.com This highlights the principle that specific substitutions on the chalcone scaffold are critical determinants of biological activity.

Mechanisms of Antimicrobial Action

The antimicrobial action of chalcones is generally attributed to the α,β-unsaturated keto moiety, a feature central to their molecular framework. ceon.rs The mechanism is thought to involve interactions with the microbial cell surface and membrane. These compounds can interfere with the integrity of the cell membrane, leading to the disruption of essential cellular processes and ultimately cell death. ceon.rs

The specific nature and position of functional groups, such as methoxy and halogen substituents on the phenyl rings, are known to modulate this activity. ceon.rs For example, an investigation into bromo-substituted 3′,4′-dimethoxychalcone derivatives suggested that their antibacterial effects are due to interactions with the cell membrane of the target microorganism. ceon.rs Chalcones may also attach to outer cell proteins and cell walls, further compromising the microbe's viability. ceon.rs While the precise mechanism for this compound is not extensively detailed, it is believed to follow this general pathway of interfering with microbial cell structures.

Antimalarial Investigations

Chalcones have emerged as a promising class of compounds in the search for new antimalarial agents, largely due to their potential to inhibit crucial parasitic life cycle processes. nih.govresearchgate.net

A key target for antimalarial chalcones is falcipain-2, a cysteine protease essential for the survival of the Plasmodium falciparum parasite. nih.gov This enzyme is responsible for degrading hemoglobin within the host's red blood cells, a process without which the parasite cannot grow and survive. nih.gov

Computational docking studies have been employed to explore the inhibitory potential of chalcones against falcipain-2. nih.govnih.gov One such study investigated 2′,4′-dihydroxy-3,4-dimethoxychalcone (DHDM), a structurally related analogue, to examine its binding ability to the active site of falcipain-2. nih.govmdpi.com These in silico experiments are designed to test whether such compounds could act as competitive inhibitors, thereby blocking the enzyme's function. nih.gov The binding of inhibitors to falcipain-2 has been shown to directly impair the hemoglobin degradation pathway, validating it as a therapeutic target. nih.govacs.org

The antiplasmodial activity of chalcones is primarily linked to their ability to inhibit essential parasitic enzymes like falcipain-2. nih.gov By blocking hemoglobin degradation, these compounds effectively starve the parasite of necessary amino acids required for its development and proliferation. nih.gov

Inhibition of Parasitic Enzymes (e.g., Falcipain-2)

Enzyme Inhibition Studies

The inhibitory effects of this compound and its derivatives extend to enzymes involved in carbohydrate metabolism, indicating a potential role in managing hyperglycemia.

α-Glucosidase and α-amylase are key enzymes in the digestion of carbohydrates. mdpi.com α-Amylase breaks down complex starches into oligosaccharides, while α-glucosidase hydrolyzes these oligosaccharides into glucose, which is then absorbed into the bloodstream. mdpi.comd-nb.info Inhibition of these enzymes can delay carbohydrate digestion and glucose absorption, thereby controlling post-prandial hyperglycemia, a hallmark of type 2 diabetes mellitus. mdpi.com

While data on this compound itself is limited, studies on its derivatives have shown significant inhibitory activity. A study on a series of 3,5-dibromo-4,6-dimethoxychalcones demonstrated their potential as dual inhibitors of both α-glucosidase and α-amylase. mdpi.comnih.gov Molecular docking simulations revealed that these compounds could fit within the active sites of both enzymes, engaging in hydrogen bonding and hydrophobic interactions with key amino acid residues. mdpi.com The inhibitory concentration (IC50) values for some of these derivatives were found to be potent, as detailed in the table below.

Table 1: Inhibitory Activity of 3,5-Dibromo-4,6-dimethoxychalcone Derivatives against α-Glucosidase and α-Amylase

| Compound | Derivative Substitution (Ring A) | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |

| 2a | Unsubstituted | 15.30 ± 1.14 | 19.34 ± 1.25 |

| 2b | 4-Methyl | 18.25 ± 1.22 | 22.40 ± 1.34 |

| 2c | 4-Methoxy | 10.15 ± 0.95 | 14.20 ± 1.10 |

| 2d | 4-Fluoro | 20.78 ± 1.30 | 25.65 ± 1.45 |

| 2e | 4-Chloro | 13.24 ± 1.08 | 17.30 ± 1.18 |

| 2f | 4-Bromo | 11.50 ± 1.02 | 16.18 ± 1.15 |

| Acarbose (Standard) | - | 38.25 ± 0.15 | 45.30 ± 0.20 |

| Data sourced from a study on 3,5-dibromo-4,6-dimethoxychalcone derivatives. mdpi.comnih.gov |

5-Lipoxygenase Inhibition

Research into the biological activities of chalcones has identified certain derivatives as inhibitors of 5-lipoxygenase (5-LOX), an enzyme crucial in the biosynthesis of leukotrienes, which are inflammatory mediators. While direct and extensive studies focusing exclusively on this compound's 5-LOX inhibitory activity are not broadly detailed in the provided results, the broader class of chalcones, particularly dihydroxychalcones, has shown potent inhibitory effects. nih.gov For instance, a series of 3,4-dihydroxychalcones demonstrated significant inhibition of 5-lipoxygenase. nih.gov Some chalcone derivatives have been investigated as dual inhibitors of both 5-LOX and cyclooxygenase (COX). researchgate.net The general understanding is that the chalcone scaffold is a viable starting point for developing 5-LOX inhibitors. researchgate.net

Cyclooxygenase (COX-II) Inhibition

Similar to 5-LOX, the inhibition of cyclooxygenase-II (COX-II), an enzyme that plays a key role in inflammation and pain, has been a subject of investigation for various chalcone compounds. Some chalcone derivatives have been synthesized and screened for their anti-inflammatory activities through their ability to inhibit COX-1 and COX-2. sci-hub.se Notably, many of these derivatives exhibited selective inhibition against the COX-2 enzyme. sci-hub.se For example, 2′,5′-dimethoxy-3,4-dihydroxychalcone was found to inhibit cyclooxygenase to a degree comparable to the non-steroidal anti-inflammatory drug flufenamic acid. nih.gov While the provided information doesn't offer specific IC50 values for this compound against COX-II, the general class of chalcones shows promise in this area. sci-hub.sedovepress.com

Broader Spectrum Enzyme Modulation

This compound (3,4-DC) has been identified as a caloric restriction mimetic (CRM) that modulates various enzymatic and signaling pathways. adipogen.comembopress.org A key mechanism of action is the induction of autophagy through the activation of transcription factors TFEB and TFE3. adipogen.comembopress.org This process involves the deacetylation of cytoplasmic proteins and the translocation of TFEB and TFE3 into the nucleus, leading to the transcription of genes related to autophagy and lysosomal biogenesis. adipogen.comembopress.org This has been observed in multiple cell lines, including hepatocytes and cardiomyocytes. adipogen.comembopress.org Furthermore, the neuroprotective effects of 3,4-DC are linked to its ability to modulate pathways associated with oxidative stress. The compound's hydroxyl and methoxy functional groups are believed to contribute to its capacity to interfere with enzyme activity. biosynth.com

Neuroprotective Research and Neurological Models

Attenuation of Spinal Cord Injury (SCI) Pathologies

Recent studies have highlighted the neuroprotective potential of this compound in the context of spinal cord injury (SCI). nih.govthno.org As a caloric restriction mimetic, 3,4-DC has been shown to improve functional recovery after SCI. nih.govnih.gov Research in mouse models of spinal cord contusion demonstrated that treatment with 3,4-DC led to a significant reduction in the glial scar area at the lesion site and decreased motor neuron death. nih.govthno.orgnih.gov This resulted in improved locomotive functional recovery, as evidenced by higher Basso Mouse Scale (BMS) scores and better gait in footprint analysis. nih.govthno.org The compound's neuroprotective properties in SCI models are attributed to its ability to enhance autophagy.

Alleviation of Ischemia-Reperfusion Injury (e.g., limb models)

The protective effects of this compound extend to ischemia-reperfusion (I/R) injury. researchgate.net In a limb I/R model, administration of 3,4-DC significantly mitigated tissue damage, including hypoperfusion, swelling, and skeletal muscle fiber injury. researchgate.net The mechanism underlying this protection is linked to the enhancement of TFEB-mediated autophagy and the subsequent antioxidative response. researchgate.net The compound was shown to improve microvessel density and blood circulation in the injured limb. researchgate.net Notably, the beneficial effects of 3,4-DC against I/R injury were negated when autophagy was pharmacologically blocked, underscoring the critical role of this cellular process in the compound's therapeutic action. researchgate.net

Other Biological Activities under Investigation

Phytotoxicological Studies and Plant Growth Modulation

Recent research has begun to explore the potential of chalcones, including this compound, as novel herbicidal agents, inspired by the biological activities of natural products. acs.org A study investigating a series of eighteen methoxychalcones for their herbicidal properties identified this compound (designated as MC-16 in the research) as a compound with notable phytotoxic effects on various plant species. acs.org

The herbicidal potential of this compound was assessed through laboratory bioassays that measured the inhibition of initial growth in both a model crop species, lettuce (Lactuca sativa), and several common weed species. acs.org These bioassays are a critical first step in evaluating the phytotoxicity and potential utility of compounds as herbicides. acs.org

In these laboratory settings, this compound demonstrated significant inhibitory effects on the root and shoot growth of the tested plants. acs.org For instance, when tested on the weed Raphanus raphanistrum (wild radish), this compound caused a substantial reduction in both root and shoot length. acs.org The inhibitory activity of this compound was also notable when compared to the widely used commercial herbicide, glyphosate (B1671968). In the case of Digitaria insularis (sourgrass) and R. raphanistrum, the inhibitory effect of this compound was reported to be more potent than that of glyphosate under the experimental conditions. acs.org

The study highlighted that chalcones, in general, did not show selectivity, affecting the growth of both monocotyledonous and eudicotyledonous species. acs.org The following tables summarize the inhibitory effects of this compound on the initial growth of selected weed species as observed in the study. acs.org

Table 1: Effect of this compound (MC-16) on the Initial Growth of Raphanus raphanistrum acs.org

| Parameter | Inhibition (%) |

|---|---|

| Root Length | 78 |

| Shoot Length | 73 |

Data derived from a study by an external research group. acs.org

Table 2: Comparative Inhibitory Effects of this compound (MC-16) and Glyphosate on Selected Weeds acs.org

| Weed Species | Compound | Root Length Inhibition (%) | Shoot Length Inhibition (%) |

|---|---|---|---|

| Digitaria insularis | This compound | Potent Inhibition* | Potent Inhibition* |

| Glyphosate | Less Potent Inhibition* | Less Potent Inhibition* | |

| Raphanus raphanistrum | This compound | 78 | 73 |

| Glyphosate | Less Potent Inhibition* | Less Potent Inhibition* |

*The study noted that MC-16 was more potent than glyphosate for these species, but specific percentage inhibition for glyphosate was not provided in the excerpt. acs.org

These findings suggest that this compound holds promise for the development of new herbicides. acs.org However, the research also indicates that the impact of methoxychalcones in greenhouse trials, which more closely mimic field conditions, was more moderate in the initial stages of growth. acs.org This underscores the need for further studies, including investigations into the combined effects of different methoxychalcones, to ascertain their full potential for commercial agricultural applications. acs.org

Structure Activity Relationship Sar Studies and Molecular Design

Correlating Structural Features with Biological Potency

The biological activity of chalcones is intricately linked to their structural characteristics. The substitution pattern on the aromatic rings and modifications to the core chalcone (B49325) framework are key determinants of their pharmacological profile. academicjournals.orgproquest.com

The type, number, and position of substituents on the two aromatic rings of the chalcone scaffold significantly modulate its biological activity. academicjournals.orgceon.rs

Methoxy (B1213986) Groups : The presence and position of methoxy (-OCH3) groups are critical. In many cases, methoxy groups enhance anticancer activity. researchgate.netnih.gov For instance, studies have shown that chalcones with methoxy substituents on the acetophenone (B1666503) ring have significant inhibitory effects on the ABCG2 protein, a key player in multidrug resistance. nih.gov Specifically, compounds with two or three methoxy groups often exhibit the best inhibitory properties. nih.gov The 3,4-dimethoxy substitution pattern on ring B, as seen in 3,4-Dimethoxychalcone (B600365), has been found to be beneficial for inhibiting the ABCG2 protein. rsc.org Furthermore, a comparison of methoxylated chalcones showed that those with -OCH3, -OH, and halogen groups displayed considerable anticancer activity, with the methoxy-substituted variants being particularly potent. researchgate.net In a study on central antinociceptive activity, this compound showed the highest binding affinity to the monoacylglycerol lipase (B570770) (MAGL) enzyme among several methoxy-containing chalcones, highlighting the importance of this specific substitution pattern. orientjchem.org

Hydroxyl Groups : Hydroxylation can have varied effects depending on the position. For example, 2'-hydroxychalcones have been studied for their ability to inhibit cellular proliferation and induce apoptosis. academicjournals.org However, a hydroxyl group at the 4-position of the acetophenone ring can lead to a much lower ability to inhibit ABCG2 compared to methoxy-substituted chalcones. nih.gov The combination of a meta-hydroxyl and a para-methoxy group on ring A was found to be effective in certain activities, but swapping these positions led to a loss of activity.

Halogens : Halogen substituents also play a crucial role. For antibacterial activity, the position of a bromo-substituent on the A-ring of 3',4'-dimethoxychalcones is critical; substitution at the 4-position was more favorable for activity against Gram-negative bacteria than substitution at the 3-position. ceon.rs In studies of topoisomerase inhibitors, chlorine substitution on the phenyl ring, especially in the para position, significantly boosted enzyme inhibition. rsc.org

The following table summarizes the influence of different substituents on the biological activity of chalcone derivatives based on various studies.